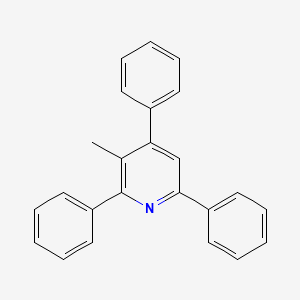

3-Methyl-2,4,6-triphenylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural unit in a multitude of natural and synthetic compounds. rsc.orgnih.govnih.gov Its presence is integral to the function of numerous pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.govresearchgate.net The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and ability to participate in hydrogen bonding and metal coordination. nih.gov This versatility has made pyridine and its derivatives a central focus in drug discovery, where they are found in thousands of approved drugs. rsc.orgnih.gov The pyridine scaffold's importance also extends to its role as a precursor and reagent in organic synthesis. nih.gov

Overview of 2,4,6-Triarylpyridines as a Privileged Heterocyclic Motif

Among the vast family of pyridine derivatives, 2,4,6-triarylpyridines stand out as a "privileged" heterocyclic motif. This designation stems from their wide range of applications, particularly in medicinal chemistry and materials science. tandfonline.com The characteristic π-stacking ability of these compounds makes them valuable building blocks in the field of supramolecular chemistry. tandfonline.comorgchemres.org Furthermore, 2,4,6-triarylpyridines have been investigated for a variety of biological activities. tandfonline.com The synthesis of these compounds has been a subject of continuous interest, leading to the development of numerous synthetic methodologies. tandfonline.com

Specific Context of 3-Methyl-2,4,6-triphenylpyridine within Advanced Heterocyclic Chemistry

This compound is a specific derivative within the broader class of 2,4,6-triarylpyridines. Its structure is characterized by a central pyridine ring substituted with three phenyl groups at positions 2, 4, and 6, and a methyl group at the 3-position. nih.gov This particular substitution pattern influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential applications. The study of such specifically substituted pyridines is crucial for advancing the understanding of structure-property relationships in heterocyclic chemistry.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C24H19N |

| CAS Number | 629354 |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,4,6-triphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-18-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)25-24(18)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTPGHRMJWSMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348009 | |

| Record name | 3-Methyl-2,4,6-triphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-62-1 | |

| Record name | 3-Methyl-2,4,6-triphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2,4,6-triphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Methyl 2,4,6 Triphenylpyridine Formation

Plausible Reaction Mechanisms for Multi-Component Syntheses

The most common and efficient methods for synthesizing the 2,4,6-triarylpyridine core are one-pot, three-component condensation reactions. These reactions generally involve an aldehyde (benzaldehyde), a ketone (propiophenone to provide the 3-methyl group and one phenyl group), another ketone (acetophenone for the second phenyl group), and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). lew.roorgchemres.org While several named reactions like the Hantzsch and Kröhnke syntheses exist for pyridine (B92270) formation, a widely accepted pathway for this specific class of compounds follows a sequence of classical organic reactions. wikipedia.orgwikipedia.org

A plausible mechanism for the one-pot synthesis of 3-Methyl-2,4,6-triphenylpyridine is initiated by a base- or acid-catalyzed aldol (B89426) condensation. In this step, one molecule of benzaldehyde (B42025) reacts with a molecule of propiophenone (B1677668). This reaction forms an α,β-unsaturated ketone, specifically a chalcone (B49325) intermediate.

Subsequently, a second key intermediate, an enamine, is formed from the reaction of acetophenone (B1666503) with ammonia (B1221849) (derived from ammonium acetate). youtube.com The core of the pyridine ring is then constructed via a Michael addition reaction, where the enamine attacks the chalcone intermediate. youtube.com This is followed by cyclization and a series of dehydration and oxidation/aromatization steps to yield the stable, aromatic this compound ring. chemistryviews.org The final aromatization step is a significant driving force for the reaction. wikipedia.org

The Hantzsch dihydropyridine (B1217469) synthesis represents another fundamental multicomponent approach. wikipedia.org In a typical Hantzsch reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor react to form a dihydropyridine. wikipedia.orgyoutube.com This dihydropyridine intermediate is then oxidized to the final pyridine product. wikipedia.org For the synthesis of this compound, this would involve appropriately substituted carbonyl precursors.

The Kröhnke pyridine synthesis is also a viable, though distinct, pathway. It traditionally involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate. wikipedia.orgresearchgate.net The mechanism proceeds through a Michael addition, followed by cyclization and elimination to form the pyridine ring. wikipedia.org

Role of Catalysts in Directing Reaction Pathways (e.g., Lewis Acidity)

Catalysts are pivotal in the synthesis of 2,4,6-triarylpyridines, often enabling the reactions to proceed under milder, solvent-free conditions with higher efficiency. lew.roorgchemres.org Both Brønsted and Lewis acids have been successfully employed.

Lewis acid catalysts, such as various metal chlorides (CoCl₂, FeCl₃, NiCl₂), are effective in promoting the reaction. tandfonline.com Cobalt(II) chloride hexahydrate, for example, has been shown to be a superior catalyst compared to other transition metal salts for the one-pot synthesis of 2,4,6-triphenylpyridine (B1295210) under solvent-free conditions. tandfonline.com The Lewis acidic nature of the metal ion is believed to activate the carbonyl groups of the aldehyde and ketone reactants, facilitating both the initial aldol condensation and the subsequent cyclization steps.

Heterogeneous catalysts are also prominent, offering advantages like easy separation and reusability. lew.roorgchemres.org Melamine trisulfonic acid (MTSA), a solid acid catalyst, has been used effectively, with optimal results achieved at 120 °C under solvent-free conditions. lew.ro Similarly, magnetic nanoparticles coated with cobalt (Fe₃O₄/HT-Co) serve as a recyclable catalyst for the aerobic oxidation and condensation of acetophenones, aldehydes, and ammonium acetate into triarylpyridines. orgchemres.org Cerium (IV) ammonium nitrate (B79036) (CAN) is another crucial catalyst used in Hantzsch-type reactions, facilitating the process through the generation of radical intermediates. researchgate.net

The table below compares the effectiveness of various catalysts in the synthesis of 2,4,6-triphenylpyridine, which serves as a model for the target compound.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | - | Room Temp | 12 h | 0 | lew.ro |

| CoCl₂·6H₂O | 10 | 100 | 30 min | 90 | tandfonline.com |

| FeCl₃ | 10 | 100 | 60 min | 70 | tandfonline.com |

| Melamine Trisulfonic Acid (MTSA) | 10 | 120 | 25 min | 95 | lew.ro |

| Triflimide (HNTf₂) | 1 | 80 | 30-60 min | 81-96 | researchgate.net |

| Fe₃O₄/HT-Co | - | 130 | 35 min | 95 | orgchemres.org |

Identification and Analysis of Reaction Intermediates (e.g., Dihydropyridines, Chalcones)

The formation of the this compound ring proceeds through several key, often transient, intermediates. The identification of these species is crucial for confirming the proposed reaction mechanisms.

Chalcones (α,β-Unsaturated Ketones): In the widely accepted one-pot synthesis from aldehydes and ketones, the first major intermediate is a chalcone. researchgate.net This is formed via an aldol condensation between an aldehyde (benzaldehyde) and a ketone (propiophenone). The formation of this α,β-unsaturated carbonyl system is a critical step that sets up the subsequent Michael addition.

Enamines: The second component for the key cycloaddition step is an enamine. This is formed in situ from the reaction of the second ketone molecule (acetophenone) with the nitrogen source (ammonia). youtube.com

Dihydropyridines: In both Hantzsch and many related syntheses, a 1,4-dihydropyridine (B1200194) derivative is a penultimate intermediate. wikipedia.org The initial cyclization and dehydration of the adducted intermediates lead to this non-aromatic heterocyclic ring. The final step of the reaction is the oxidation of this dihydropyridine to the thermodynamically stable pyridine ring, a process driven by the gain in aromatic stabilization energy. wikipedia.org In many modern syntheses, this oxidation is carried out in the same pot, often aided by an oxidant like ferric chloride or simply by aerobic oxygen when using specific catalysts. chemistryviews.orgwikipedia.org

Impact of Reaction Conditions on Regioselectivity and Yield

The yield of this compound is highly sensitive to reaction conditions, including temperature, solvent, and catalyst loading. Optimizing these parameters is key to achieving an efficient and high-yielding synthesis.

Temperature: Temperature plays a critical role. For the model synthesis of 2,4,6-triphenylpyridine using MTSA as a catalyst, increasing the temperature from room temperature to 120 °C dramatically increases the yield and reduces the reaction time. lew.ro However, further increases in temperature can lead to a decrease in yield, likely due to the formation of undesired side-products. lew.ro

Solvent: Many modern protocols for triarylpyridine synthesis have been optimized to run under solvent-free conditions. lew.roorgchemres.orgresearchgate.net Comparative studies have shown that for the reaction of benzaldehyde, acetophenone, and ammonium acetate, solvent-free conditions provide significantly higher yields than using solvents like DMF, DMSO, or toluene. researchgate.net This not only improves the efficiency but also aligns with the principles of green chemistry.

The table below illustrates the effect of different solvents on the yield of 2,4,6-triphenylpyridine in a catalyzed reaction.

| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | 80 | 60 | 73 | researchgate.net |

| DMSO | 80 | 60 | 78 | researchgate.net |

| Toluene | 80 | 60 | 52 | researchgate.net |

| PEG-400 | 80 | 60 | 65 | researchgate.net |

| Solvent-free | 80 | 30 | 96 | researchgate.net |

Regioselectivity: For unsymmetrical pyridines like this compound, regioselectivity is a critical consideration. The order and nature of the condensation reactions determine the final substitution pattern. The formation of the chalcone intermediate from benzaldehyde and propiophenone (rather than acetophenone) is key to placing the methyl group at the 3-position of the pyridine ring. The reaction conditions and catalyst choice can influence the chemoselectivity of these initial condensation steps, thereby directing the regiochemical outcome.

Chemical Transformations and Reactivity of 3 Methyl 2,4,6 Triphenylpyridine

Functional Group Modifications on the Pyridine (B92270) Core

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. This effect is amplified in acidic media, where the nitrogen is protonated, further increasing the ring's deactivation. uoanbar.edu.iq For 3-Methyl-2,4,6-triphenylpyridine, the C2, C4, and C6 positions are already substituted with bulky phenyl groups, leaving the C5 position as the primary site for potential electrophilic attack.

The methyl group at C3 is an activating group and directs electrophilic substitution to the ortho (C2 and C4) and para (C6) positions. However, since these positions are already occupied, any electrophilic substitution would be directed to the C5 position, which is meta to the methyl group. The phenyl groups at C2, C4, and C6 are expected to exert significant steric hindrance, making electrophilic substitution on the pyridine ring challenging.

Typical electrophilic substitution reactions on pyridines, such as nitration and halogenation, require harsh conditions. youtube.com It can be predicted that this compound would require similarly vigorous conditions for substitution at the C5 position.

Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the C2, C4, and C6 positions. uoanbar.edu.iq In this compound, these positions are blocked by phenyl groups. Therefore, direct nucleophilic substitution on the pyridine ring is unlikely unless it involves the displacement of one of the phenyl rings, which would require extreme conditions and has not been reported.

Reactivity of the Methyl Substituent at the C3 Position

The methyl group at the C3 position offers a handle for various chemical transformations. The most common reaction for methylpyridines (picolines) is the oxidation of the methyl group to a carboxylic acid. acs.orggoogle.comacs.orgnih.gov

Several methods have been developed for this transformation, including:

Aerobic oxidation: Using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of cobalt (II) and/or manganese (II) salts can selectively oxidize methylpyridines to their corresponding carboxylic acids. acs.org

Vapor-phase catalytic oxidation: Passing the methylpyridine over a solid oxidation catalyst, such as a vanadium-based catalyst, in the presence of air and water at high temperatures can yield the pyridinecarboxylic acid. google.com

Oxidation with halogens: Chlorine in aqueous hydrochloric acid under the influence of actinic radiation has also been used to oxidize methylpyridines. google.com

It is anticipated that the methyl group of this compound could be oxidized to a carboxylic acid functionality, yielding 2,4,6-triphenylpyridine-3-carboxylic acid, using similar methods. The bulky phenyl substituents may influence the reaction kinetics but are not expected to prevent the reaction.

Another potential reaction of the C3-methyl group is deprotonation to form a carbanion, which can then react with electrophiles. The acidity of the methyl protons in picolines is enhanced by the electron-withdrawing pyridine ring. This allows for reactions such as alkylation. For instance, treatment with a strong base like butyllithium (B86547) (BuLi) followed by an alkyl halide could introduce an alkyl chain at the methyl position. chemicalforums.com

| Reaction Type | Reagents | Potential Product | Reference |

| Oxidation | O₂, NHPI, Co(OAc)₂ | 2,4,6-triphenylpyridine-3-carboxylic acid | acs.org |

| Oxidation | Air, H₂O, V₂O₅/TiO₂ catalyst | 2,4,6-triphenylpyridine-3-carboxylic acid | google.com |

| Alkylation | 1. BuLi 2. RX | 3-(Alkyl)-2,4,6-triphenylpyridine | chemicalforums.com |

Substitution and Derivatization of Peripheral Phenyl Rings

The three phenyl rings at the C2, C4, and C6 positions are subject to electrophilic aromatic substitution. The pyridine ring acts as a deactivating group towards electrophilic attack on the attached phenyl rings due to its electron-withdrawing nature. This deactivation will be most pronounced for the C2 and C6 phenyl rings due to their proximity to the nitrogen atom.

Electrophilic substitution, such as nitration or halogenation, would be expected to occur at the meta and para positions of the phenyl rings, with the para position being generally favored due to less steric hindrance. However, the bulky nature of the this compound molecule as a whole could lead to complex substitution patterns and potentially lower reactivity. The steric hindrance provided by the adjacent phenyl groups and the methyl group could influence the regioselectivity of the substitution.

Cross-coupling reactions, such as Suzuki or Sonogashira couplings, could also be envisioned for the derivatization of the phenyl rings, provided that a halo-substituted derivative of this compound is first synthesized. For example, if a bromo- or iodo-substituent were introduced onto one of the phenyl rings, it could then be used as a handle for the introduction of a wide variety of other functional groups.

Unexpected Formation Pathways of 2,4,6-Triphenylpyridine (B1295210)

The synthesis of the parent compound, 2,4,6-triphenylpyridine, has been extensively studied. While many direct synthetic methods exist, nih.govorgchemres.orgrsc.orgresearchgate.net there are also reports of its unexpected formation in reactions where it was not the intended product.

One notable instance is the attempted synthesis of 2,5-diphenylpyrrole from acetophenone (B1666503) oxime and phenylacetylene. In this reaction, alongside the expected pyrrole, 2,4,6-triphenylpyridine was formed as a significant byproduct. This unexpected cyclotrimerization of acetophenone, likely catalyzed by the reaction conditions, highlights a potential side reaction in syntheses involving acetophenone derivatives under certain conditions.

The formation of 2,4,6-triarylpyridines can be achieved through one-pot, three-component reactions of aromatic aldehydes, substituted acetophenones, and a nitrogen source like ammonium (B1175870) acetate (B1210297). researchgate.net Variations in catalysts and reaction conditions can influence the yield and selectivity of these reactions. orgchemres.orgrsc.org The use of microwave irradiation has also been shown to be an effective method for the synthesis of 2,4,6-triarylpyridines. nih.gov

Computational and Theoretical Studies of 3 Methyl 2,4,6 Triphenylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering profound insights into the electronic structure and inherent properties of molecules.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of pyridine (B92270) derivatives is critically dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy differential between these orbitals, known as the HOMO-LUMO gap, serves as a vital barometer of a molecule's chemical reactivity, kinetic stability, and potential for electronic transport.

For the analogous compound 2-(2-methoxyphenyl)-3-methylpyridine, DFT calculations using the B3LYP/6-31G* level of theory have determined that the HOMO is predominantly localized on the methoxyphenyl segment, whereas the LUMO is largely centered on the pyridine framework. This finding suggests that in 3-methyl-2,4,6-triphenylpyridine, the HOMO would likely derive significant character from the appended phenyl rings, with the LUMO being concentrated on the electron-deficient pyridine core. The inclusion of a methyl group at the 3-position is anticipated to exert a mild electron-donating influence, which would likely elevate the HOMO energy level and marginally reduce the HOMO-LUMO gap in comparison to the unsubstituted 2,4,6-triphenylpyridine (B1295210).

A narrower HOMO-LUMO gap is generally indicative of heightened chemical reactivity. Within the family of substituted pyridines, the HOMO-LUMO gap can be precisely modulated through the strategic selection and placement of various substituents.

Illustrative HOMO-LUMO Energies and Gaps for Substituted Pyridines

Spectroscopic Characterization Methodologies for 3 Methyl 2,4,6 Triphenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Methyl-2,4,6-triphenylpyridine, both ¹H and ¹³C NMR are employed to map the proton and carbon frameworks.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. While a fully assigned spectrum for this compound is not widely published, data for the parent compound, 2,4,6-triphenylpyridine (B1295210), is well-documented. rsc.orgnih.gov The introduction of a methyl group at the 3-position of the pyridine (B92270) ring induces predictable changes. The aromatic region for the phenyl substituents typically appears as a complex multiplet between 7.40 and 8.40 ppm. The single proton at the 5-position of the pyridine ring is expected to appear as a singlet, shifted slightly from the corresponding protons in the parent compound which appear at approximately 7.89 ppm in CDCl₃. rsc.org The key identifying feature would be a singlet corresponding to the three methyl protons, anticipated to appear in the upfield region around 2.40 ppm.

¹³C NMR: The carbon spectrum reveals the number of unique carbon atoms and their electronic environments. For 2,4,6-triphenylpyridine, characteristic signals for the pyridine ring carbons and the phenyl group carbons are observed across the aromatic region (approx. 117-158 ppm). nih.gov The addition of the 3-methyl group would introduce a new signal in the aliphatic region (approx. 20-22 ppm) and would cause shifts in the signals of the adjacent pyridine carbons (C2, C3, and C4) due to its electron-donating effect.

| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) for this compound | Reference Data: 2,4,6-triphenylpyridine (in CDCl₃) nih.gov |

| NMR | ¹H | Phenyl H's: ~7.40-8.30 (m)Pyridine H-5: ~7.8 (s)Methyl H's: ~2.4 (s) | Phenyl H's: 7.43–7.54 (m, 9H), 7.74 (d, 2H), 8.20 (d, 4H)Pyridine H's: 7.89 (s, 2H) |

| NMR | ¹³C | Phenyl C's: ~127-140Pyridine C's: ~116-158Methyl C: ~21 | Phenyl C's: 127.1, 128.7, 128.9, 129.0, 129.1, 139.6Pyridine C's: 117.1, 150.2, 157.5 |

Data for the target compound is inferred based on known substituent effects and data from related structures.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The spectrum of this compound is expected to be dominated by absorptions from the aromatic rings and the pyridine core.

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹ (e.g., 3069 cm⁻¹ for the parent compound). ias.ac.in

Aliphatic C-H Stretch: The methyl group will introduce characteristic stretching vibrations around 2850-2960 cm⁻¹.

C=C and C=N Stretching: Strong absorptions from the stretching of double bonds within the phenyl and pyridine rings are expected in the 1400-1650 cm⁻¹ region. For 2,4,6-triphenylpyridine, these appear at approximately 1597 cm⁻¹ and 1552 cm⁻¹. ias.ac.in

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings give rise to strong bands in the 690-900 cm⁻¹ region, which are diagnostic of the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Data: 2,4,6-triphenylpyridine ias.ac.in |

| Aromatic C-H Stretch | > 3000 | 3069 |

| Aliphatic C-H Stretch | 2850 - 2960 | N/A |

| C=C / C=N Stretch | 1400 - 1650 | 1597, 1552 |

| Aromatic C-H Bend (out-of-plane) | 690 - 900 | 867, 759, 692 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (C₂₄H₁₉N), the calculated exact mass is 321.1517 g/mol . echemi.com

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 321. Given the highly conjugated and aromatic nature of the molecule, this peak should be intense, reflecting the stability of the molecular ion.

Fragmentation Pattern: The fragmentation is likely to be limited due to the stability of the aromatic system. Potential fragmentation pathways could involve the loss of a methyl radical (CH₃•) to give a fragment at m/z 306, or the loss of a hydrogen atom to yield a fragment at m/z 320. The fragmentation of the parent 2,4,6-triphenylpyridine (M⁺ at m/z 307) shows a very stable molecular ion, which is typically the base peak. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorptions in the UV region, arising from π → π* and n → π* transitions within the conjugated system of phenyl and pyridine rings.

Studies on the parent compound, 2,4,6-triphenylpyridine, show a strong absorption maximum (λ_max) around 312 nm in ethanol. chemicalbook.com The addition of a methyl group at the 3-position is a minor perturbation and is not expected to significantly alter the main absorption bands, though a slight bathochromic (red) shift may be observed. The optical properties are largely dictated by the extensive π-conjugation of the triphenylpyridine core.

| Technique | Parameter | Expected Value for this compound | Reference Data: 2,4,6-triphenylpyridine chemicalbook.com |

| UV-Vis | λ_max (in EtOH) | ~312-315 nm | 312 nm |

| UV-Vis | Transitions | π → π* and n → π | π → π and n → π* |

Photoluminescence (Emission) Spectroscopy

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many polysubstituted pyridine derivatives are known to be fluorescent. Research on 2,4,6-triphenylpyridine (TPP) and its derivatives has shown that they can exhibit crystallization-enhanced emission (CEE) and aggregation-enhanced emission (AEE). rsc.org This phenomenon means they are weakly emissive in dilute solutions but become highly fluorescent in the solid state or in aggregated forms, where molecular rotations are restricted.

It is highly probable that this compound would also display similar photoluminescent properties, likely emitting in the blue region of the spectrum (400-500 nm) in the solid state. rsc.org

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). While specific CV data for this compound is not readily found in the literature, studies on similar 2,4,6-triphenylpyridine derivatives show that these compounds undergo electrochemical processes. rsc.org

Typically, triphenylpyridine derivatives exhibit reversible or quasi-reversible reduction waves associated with the electron-accepting pyridine ring. Oxidation processes, if observed, would be associated with the electron-rich phenyl groups. The exact potentials would be influenced by the solvent and supporting electrolyte used in the experiment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. A search of major crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), did not yield a public crystal structure for this compound (CAS No. 3558-62-1). cam.ac.uk

Therefore, detailed experimental data on its unit cell parameters, space group, and specific intramolecular geometry from X-ray diffraction is not available at this time. Such an analysis would be invaluable to confirm the precise torsional angles between the pyridine core and the three phenyl rings.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis of this compound

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining various thermal transitions, such as melting point, glass transition temperature, and crystallization events. While comprehensive research on the thermal behavior of this compound using DSC is not extensively documented in publicly available scientific literature, some key data regarding its melting point has been reported by chemical suppliers.

Detailed Research Findings

The primary thermal transition identified for this compound is its melting point. Data available from chemical suppliers consistently indicates a melting point in the range of 137-138 °C. echemi.comchemicalbook.com This sharp and well-defined melting range suggests that the synthesized compound is of relatively high purity.

In a typical DSC analysis of a crystalline organic compound like this compound, one would expect to observe a distinct endothermic peak corresponding to the melting transition. The onset of this peak is generally taken as the melting point of the substance. The area under the melting peak is proportional to the enthalpy of fusion, which is the energy required to convert one mole of the solid into a liquid at its melting point. However, specific values for the enthalpy of fusion for this compound are not reported in the available literature.

For comparison, the related compound 2,4,6-triphenylpyridine has a reported melting point in the range of 139.0 to 143.0 °C. lookchem.com The introduction of a methyl group at the 3-position of the pyridine ring in this compound appears to slightly lower the melting point compared to its unsubstituted analog. This is a common phenomenon in organic compounds where the introduction of a substituent can disrupt the crystal packing and lead to a decrease in the melting point.

Data Tables

The following table summarizes the reported melting point for this compound.

| Compound | CAS Number | Reported Melting Point (°C) | Reference |

|---|---|---|---|

| This compound | 3558-62-1 | 137-138 | echemi.comchemicalbook.com |

The table below provides a comparison with the melting point of the parent compound, 2,4,6-triphenylpyridine.

| Compound | CAS Number | Reported Melting Point (°C) | Reference |

|---|---|---|---|

| 2,4,6-Triphenylpyridine | 580-35-8 | 139.0 - 143.0 | lookchem.com |

Future Research Directions for 3 Methyl 2,4,6 Triphenylpyridine

Exploration of Green and Sustainable Synthetic Pathways

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize moving away from traditional methods that may involve harsh conditions or toxic reagents. acs.org Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often improved yields compared to conventional heating. nih.govias.ac.in Investigating microwave-assisted, one-pot, multi-component reactions for the synthesis of 3-Methyl-2,4,6-triphenylpyridine could significantly enhance efficiency and reduce energy consumption. nih.govias.ac.in

Solvent-Free Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. tandfonline.comorgchemres.org Research into solid-state reactions or those using recyclable, non-toxic catalysts under solvent-free conditions is crucial. tandfonline.comorgchemres.orgresearchgate.net

Metal-Free Catalysis: Exploring organocatalysts or metal-free promoters like ammonium (B1175870) iodide can circumvent the cost and toxicity associated with heavy metal catalysts. rsc.orgnih.govresearchgate.net Systems using I2/Et3N or NH4I have shown promise for creating polysubstituted pyridines and warrant investigation for this specific derivative. rsc.org

Development of Highly Efficient and Recyclable Catalytic Systems

Catalyst reusability is paramount for both economic viability and sustainability. The focus for this compound synthesis should be on robust, easily separable, and reusable catalytic systems.

Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of separation and recycling. acs.org Future work could explore materials like:

Zeolites (e.g., ZSM-5): These microporous materials can act as effective, shape-selective catalysts. researchgate.net

Silica-Supported Catalysts: Using silica (B1680970) gel to support reagents like polyphosphoric acid (PPA-SiO2) creates a recyclable solid acid catalyst. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs like UiO-66 and its derivatives are highly tunable, porous, and have demonstrated great potential in catalyzing multicomponent reactions to form substituted pyridines. acs.orgacs.org

Magnetic Nanoparticle Catalysts: Catalysts immobilized on magnetic nanoparticles (e.g., Fe3O4) can be easily recovered from the reaction mixture using an external magnet. orgchemres.orgrsc.orgnih.gov This approach has been successful for synthesizing 2,4,6-triarylpyridines and could be adapted for the title compound. orgchemres.org Research into cobalt-decorated magnetic hydrotalcites has also shown high efficiency and recyclability for up to five runs. orgchemres.org

Table 1: Comparison of Catalytic Systems for Triarylpyridine Synthesis

| Catalyst System | Key Advantages | Recyclability | Reference |

|---|---|---|---|

| CoCl2·6H2O | Solvent-free, excellent yields, short reaction times | Recyclable for four consecutive runs | tandfonline.com |

| Fe3O4@HT-Co | Solvent-free, high yields, easy magnetic separation | Maintained activity for five successive runs | orgchemres.org |

| PPA-SiO2 | Solvent-free, simple procedure, high yields | Recyclable for at least three uses | researchgate.net |

| PET@UiO-66 Vial | Environmentally benign, reusable catalytic vial | Repeated use after washing | acs.org |

Design of Advanced Functional Materials with Tunable Properties

The inherent π-stacking ability and electronic characteristics of the triarylpyridine core make this compound an excellent building block for advanced functional materials. tandfonline.comorgchemres.org

Organic Light-Emitting Diodes (OLEDs): Triarylpyridine derivatives are promising candidates for use in OLEDs. orgchemres.org Future research should focus on synthesizing derivatives of this compound and evaluating their electroluminescent properties.

Fluorescent Chemosensors: The pyridine (B92270) ring is a key component in many fluorescent sensors. acs.org By introducing specific functional groups onto the phenyl rings of this compound, it may be possible to design novel sensors for detecting metal ions or other analytes.

Metallopolymers and Supramolecular Assemblies: The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form metallopolymers or complex supramolecular structures. mdpi.comnottingham.ac.uk These materials could have applications in catalysis, photovoltaics, or as switchable materials. mdpi.comnottingham.ac.uk

In-depth Computational Modeling for Structure-Property Relationship Elucidation

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work. For this compound, future computational studies should aim to:

Elucidate Electronic Structure: Using methods like Density Functional Theory (DFT), researchers can calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. 210.212.36 This is fundamental to understanding the electronic and optical properties relevant for applications in electronics and photovoltaics.

Model Intermolecular Interactions: Understanding the nature of π-stacking and other intermolecular forces is key to designing crystalline materials and supramolecular assemblies with desired packing and properties. nih.gov

Predict Reactivity and Mechanisms: Computational studies can help to clarify reaction mechanisms for the synthesis of substituted pyridines, aiding in the optimization of reaction conditions and the design of more efficient catalysts. scitechdaily.com They can also model how the molecule interacts with other species, for example, as a ligand in a metal complex. 210.212.36

Expansion of Catalytic and Materials Science Applications

Building on the foundational research areas above, the long-term goal is to broaden the practical applications of this compound and its derivatives.

Homogeneous Catalysis: While heterogeneous catalysts are prized for recyclability, derivatives of this compound could serve as ligands in homogeneous catalysis. acs.org Their steric bulk and electronic properties could be tuned to influence the selectivity and activity of metal catalysts in various organic transformations. nottingham.ac.uk

Photoredox Catalysis: Pyridine-based structures can participate in photoredox catalytic cycles. Investigating the potential of this compound as a photosensitizer could open new avenues in synthetic organic chemistry. acs.org

Advanced Coatings and Polymers: Incorporation of this robust, bulky molecule into polymer backbones could enhance thermal stability and modify the optical properties of the resulting materials, making them suitable for specialized coatings or films.

By pursuing these integrated research directions, the scientific community can systematically build upon the current knowledge of this compound, transforming it from a chemical curiosity into a valuable component in the toolkit of materials science and catalysis.

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula | PubChem CID |

|---|---|---|

| This compound | C24H19N | 629354 nih.gov |

| 2,4,6-Triphenylpyridine (B1295210) | C23H17N | 136370 nih.gov |

| Ammonium acetate (B1210297) | C2H7NO2 | - |

| Cobalt(II) chloride hexahydrate | CoCl2·6H2O | - |

| Polyphosphoric acid | H(n+2)P(n)O(3n+1) | - |

| Silicon dioxide (Silica) | SiO2 | - |

| ZSM-5 | - | - |

| UiO-66 | C48H28O32Zr6 | - |

| Iron(II,III) oxide (Magnetite) | Fe3O4 | - |

| Ammonium iodide | NH4I | - |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 3-Methyl-2,4,6-triphenylpyridine?

- Methodological Answer : Use a combination of ¹H/¹³C NMR spectroscopy to identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 307.1361 (C₂₃H₁₇N⁺). X-ray crystallography resolves steric effects from the three phenyl groups and methyl substitution .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks (even though acute toxicity data is limited, analogous pyridines show H302/H333 hazards) .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water for 20 minutes and seek medical advice .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The compound is typically synthesized via Chichibabin pyridine synthesis or cross-coupling reactions :

- Chichibabin Route : Condensation of acetophenone derivatives with ammonium acetate in acetic acid at 120°C.

- Suzuki-Miyaura Coupling : Use 3-methylpyridine boronic ester with iodobenzene derivatives under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediates and minimize side reactions (e.g., over-alkylation).

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of aromatic intermediates compared to THF .

Q. How do steric effects from the methyl and phenyl groups influence the reactivity of this compound?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and steric hindrance. The methyl group at C3 creates torsional strain, reducing nucleophilic attack at the pyridine ring.

- Experimental Validation : Compare reaction rates with less hindered analogs (e.g., 2,4,6-triphenylpyridine) in electrophilic substitution reactions .

Q. What strategies resolve contradictions in spectroscopic data for byproducts in this compound synthesis?

- Methodological Answer :

- Byproduct Isolation : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate isomers or dimerized products.

- Advanced NMR Techniques : Employ NOESY or COSY to distinguish between regioisomers (e.g., methyl group position).

- Crystallographic Analysis : Single-crystal X-ray diffraction definitively assigns structures for ambiguous peaks .

Q. How does this compound behave under extreme pH or thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >250°C for triphenylpyridines).

- pH Stability Tests : Expose the compound to HCl/NaOH (0.1–5 M) and monitor via UV-Vis spectroscopy. The methyl group enhances stability in acidic conditions compared to unsubstituted analogs .

Q. What computational tools predict the photophysical properties of this compound for materials science applications?

- Methodological Answer :

- TD-DFT Calculations : Simulate UV-Vis absorption/emission spectra (e.g., using Gaussian 16 with CAM-B3LYP functional).

- Solvatochromism Studies : Measure fluorescence in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate with computed dipole moments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.